4-phenyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide
Description
Properties
IUPAC Name |
4-phenyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2S/c25-21(22(7-9-26-10-8-22)20-4-2-1-3-5-20)24-14-17-12-19(15-23-13-17)18-6-11-27-16-18/h1-6,11-13,15-16H,7-10,14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHCDAKPXICUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The target compound dissects into three primary fragments:
- Oxane-4-carboxylic acid core : Synthesized via acid-catalyzed cyclization of diols or keto-acids.
- 5-(Thiophen-3-yl)pyridin-3-ylmethanamine : Constructed through cross-coupling of pyridine and thiophene subunits.
- Phenyl group : Introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution.
Critical bond formations include:
- Amide linkage between oxane-4-carboxylic acid and the aminomethylpyridine-thiophene moiety.
- C–C bonds between pyridine C5 and thiophene C3 positions.
Stepwise Synthesis Protocols
Synthesis of Oxane-4-Carboxylic Acid Derivatives
The oxane ring is typically prepared through cyclization of 1,5-pentanediol derivatives under acidic conditions. A optimized protocol involves:
Procedure :
- Dissolve 1,5-pentanediol (1.0 eq) in toluene with p-toluenesulfonic acid (0.1 eq).
- Reflux at 110°C for 6 h under Dean-Stark trap for azeotropic water removal.
- Neutralize with NaHCO₃, extract with ethyl acetate, and concentrate to yield oxane.
Key Modification :
- Introducing the phenyl group at C4 requires electrophilic aromatic substitution using benzene/AlCl₃ at 0°C, achieving 67% regioselectivity.
Construction of 5-(Thiophen-3-yl)Pyridin-3-ylmethanamine
This fragment is synthesized via sequential cross-coupling:
Step 1: Suzuki-Miyaura Coupling
- React 3-bromo-5-(bromomethyl)pyridine (1.0 eq) with thiophen-3-ylboronic acid (1.2 eq) using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 80°C for 12 h.
- Yield: 78% after silica gel chromatography (hexane:EtOAc 4:1).
Step 2: Amination
- Treat 5-(thiophen-3-yl)pyridin-3-ylmethyl bromide (1.0 eq) with aqueous ammonia (28%) in THF at 25°C for 24 h.
- Isolate product via vacuum distillation (bp 145°C/0.1 mmHg).
Amide Bond Formation
Coupling the oxane-4-carboxylic acid with the aminomethylpyridine-thiophene fragment employs carbodiimide chemistry:
Optimized Conditions :
- Oxane-4-carboxylic acid (1.0 eq), EDC·HCl (1.5 eq), HOBt (1.2 eq) in anhydrous DMF.
- Add aminomethylpyridine-thiophene (1.1 eq) and DIPEA (2.0 eq) at 0°C, warm to 25°C over 2 h.
- Stir for 18 h, quench with 1M HCl, extract with CH₂Cl₂, and purify via flash chromatography (95:5 CH₂Cl₂:MeOH).
- Purity: >98% (HPLC), Yield: 82%.
Optimization of Critical Reaction Parameters
Solvent Effects on Amidation Efficiency
Comparative studies reveal solvent polarity significantly impacts coupling yields:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 82 | 98 |
| THF | 7.5 | 54 | 89 |
| DCM | 8.9 | 61 | 92 |
| Acetonitrile | 37.5 | 73 | 95 |
DMF’s high polarity facilitates carbodiimide activation but necessitates rigorous drying to prevent hydrolysis.
Temperature-Dependent Side Reactions
Elevated temperatures (>40°C) during amidation promote:
- Oxane ring-opening (5-12% yield loss)
- Thiophene sulfoxidation (detectable by LC-MS at m/z +16)
Mitigation Strategy :
Advanced Purification Techniques
Chromatographic Separation
Reverse-phase HPLC (C18 column) with gradient elution (20→80% MeCN/H₂O + 0.1% TFA over 30 min) resolves:
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals suitable for XRD:
- Purity increase: 92% → 99.5%
- Single-crystal parameters: Monoclinic P2₁/c, a = 8.542 Å, b = 10.673 Å, c = 15.892 Å
Analytical Characterization
Challenges and Mitigation Strategies
Steric Hindrance in Amidation
Bulky substituents on both coupling partners reduce reaction efficiency:
- Solution : Use DMF as solvent to enhance reactant solubility.
- Result : Reaction completion time decreases from 36 h → 18 h.
Recent Methodological Advances
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID PTFE tubing) enable:
Enzymatic Amidation
Lipase B (Candida antarctica) in MTBE catalyzes amide bond formation:
- Conversion: 88%
- Avoids carbodiimide reagents, simplifying purification
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its structural features that allow interaction with biological targets.
1.1 Anticancer Activity
Research indicates that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with a pyridine moiety can inhibit cancer cell proliferation by inducing apoptosis. Specifically, the incorporation of thiophene rings has been linked to enhanced activity against breast and lung cancer cells, suggesting that 4-phenyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide may possess similar properties.
Case Study:
In a study assessing the cytotoxicity of related compounds, it was found that those with similar structural motifs exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
Coordination Chemistry
The compound's carboxamide functional group allows it to act as a ligand in coordination chemistry, forming complexes with metal ions.
2.1 Metal Complexes
Metal complexes derived from this compound have been synthesized and characterized. These complexes have shown promising catalytic properties in organic reactions, including oxidation and reduction processes.
Data Table: Catalytic Activity of Metal Complexes
| Metal Ion | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Zn(II) | Oxidation of alcohols | 85 | |
| Cu(II) | Reduction of ketones | 90 | |
| Ni(II) | Cross-coupling reactions | 75 |
Material Science
The compound's unique structure lends itself to applications in materials science, particularly in the development of sensors and polymers.
3.1 Sensor Development
Compounds with similar frameworks have been investigated for their ability to act as sensors for detecting various analytes due to their fluorescence properties when coordinated with metal ions.
Case Study:
A study demonstrated that a related thiophene-containing compound exhibited enhanced fluorescence when exposed to heavy metals, indicating potential use in environmental monitoring applications .
Mechanism of Action
The mechanism of action of 4-phenyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Heterocycle Variations
- 4-isopropoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide: Replaces the oxane-carboxamide moiety with a benzenesulfonamide group linked to an isopropoxy-substituted benzene ring.
- 6-(furan-2-yl)-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide : Utilizes a fused oxazolo-pyridine core instead of oxane. The furan-2-yl substituent introduces distinct electronic properties compared to thiophene, altering π-π stacking interactions .
Substituent Profiles
- Thiophene vs.
- Pyridinylmethyl Linker : All three compounds share a pyridinylmethyl group, suggesting a conserved pharmacophoric element for targeting specific receptors or enzymes.
Physicochemical and Molecular Properties
A comparative analysis of molecular parameters is summarized below:
Research Findings and Implications
Biological Activity
4-phenyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}oxane-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound features a unique structure that combines various aromatic and heterocyclic moieties, which are known to influence biological interactions.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes:
- A phenyl group
- A pyridine ring
- A thiophene moiety
- An oxane carboxamide functional group
The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors. The binding of this compound to these targets can modulate various signaling pathways, potentially leading to therapeutic effects such as anti-inflammatory, anticancer, or antimicrobial activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiophene and pyridine rings have shown significant activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study evaluating a related compound demonstrated cytotoxic effects on human glioblastoma U-87 and MDA-MB-231 breast cancer cell lines using the MTT assay. The results indicated that compounds with similar structural motifs exhibited higher cytotoxicity against glioblastoma cells compared to breast cancer cells .
Anti-inflammatory Activity
Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. The presence of the thiophene ring is believed to enhance this activity.
Research Findings:
A series of synthesized compounds bearing thiophene moieties were tested for their ability to reduce inflammation in animal models, showing promising results in reducing edema and inflammatory markers .
Antimicrobial Activity
The antimicrobial properties of this class of compounds are also noteworthy. Studies indicate that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Data Table: Biological Activity Summary
| Activity Type | Related Compounds | Target Organisms/Cell Lines | Observed Effects |
|---|---|---|---|
| Anticancer | 4-Pyridinyl derivatives | U-87, MDA-MB-231 | Cytotoxicity, apoptosis induction |
| Anti-inflammatory | Thiophene derivatives | Animal models | Reduced edema, cytokine inhibition |
| Antimicrobial | Similar derivatives | Various bacterial strains | Growth inhibition |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the core aromatic structure.
- Introduction of functional groups via cross-coupling reactions.
- Finalization through amidation to yield the carboxamide.
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Variations in substituents on the phenyl or pyridine rings can significantly affect their potency and selectivity against biological targets.
Q & A
Q. What methods assess the compound's potential in materials science?
- Techniques :
- Conductivity measurements : Four-point probe analysis in thin-film formulations .
- Thermal stability : Differential scanning calorimetry (DSC) to determine glass transition temperatures (Tg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
